[(3-Phenoxyphenyl)methyl](propyl)amine
Overview
Description
(3-Phenoxyphenyl)methylamine is an organic compound with the molecular formula C16H19NO It is a member of the amine family, characterized by the presence of a phenoxyphenyl group attached to a propylamine moiety
Mechanism of Action
Target of Action
The primary targets of (3-Phenoxyphenyl)methylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The compound may bind to these enzymes and modulate their activity, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Given its targets, it is likely to influence pathways involving proteolysis and protein regulation .
Result of Action
Given its interaction with trypsin-1 and trypsin-2, it may influence processes regulated by these enzymes .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methylamine typically involves the reaction of 3-phenoxybenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Phenoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the phenoxy ring.
Scientific Research Applications
(3-Phenoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: Similar structure but lacks the phenoxy group.
N-Phenylpropylamine: Contains a phenyl group instead of a phenoxy group.
Fluoxetine: An antidepressant with a similar phenoxyphenyl structure but different substituents.
Uniqueness
(3-Phenoxyphenyl)methylamine is unique due to the presence of both phenoxy and propylamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15/h3-10,12,17H,2,11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOIPDXZOQREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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